![molecular formula C7H9NO2S B13175329 2-[5-(Aminomethyl)thiophen-2-yl]acetic acid](/img/structure/B13175329.png)
2-[5-(Aminomethyl)thiophen-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(Aminomethyl)thiophen-2-yl]acetic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is of interest due to its potential biological and chemical properties, making it a subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-[5-(Aminomethyl)thiophen-2-yl]acetic acid, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(Aminomethyl)thiophen-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the reducing agent from reacting with water.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may produce a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Aplicaciones Científicas De Investigación
2-[5-(Aminomethyl)thiophen-2-yl]acetic acid has several scientific research applications, including:
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-[5-(Aminomethyl)thiophen-2-yl]acetic acid include other thiophene derivatives, such as:
Uniqueness
This compound is unique due to the presence of both an amino group and a carboxylic acid group on the thiophene ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for scientific research .
Propiedades
Fórmula molecular |
C7H9NO2S |
|---|---|
Peso molecular |
171.22 g/mol |
Nombre IUPAC |
2-[5-(aminomethyl)thiophen-2-yl]acetic acid |
InChI |
InChI=1S/C7H9NO2S/c8-4-6-2-1-5(11-6)3-7(9)10/h1-2H,3-4,8H2,(H,9,10) |
Clave InChI |
WUUZOAUUYYEMOV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)CN)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


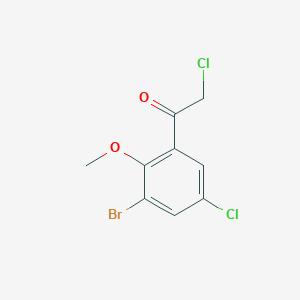
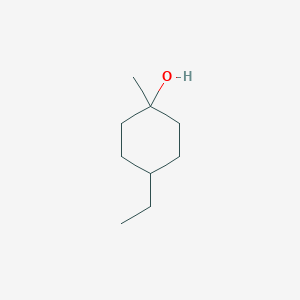
![6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13175252.png)
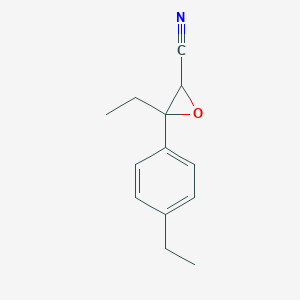
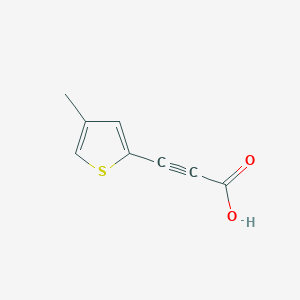
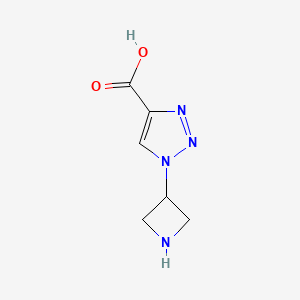
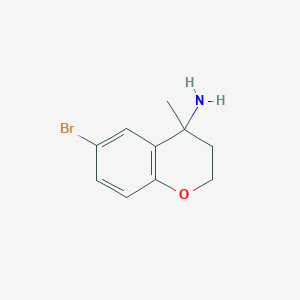

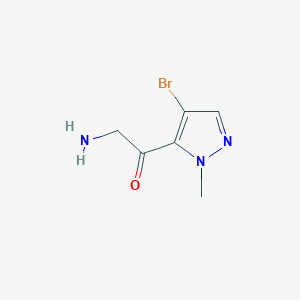
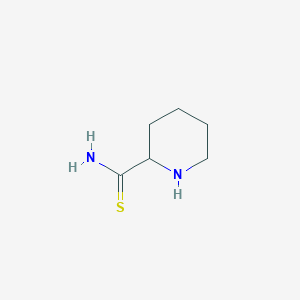
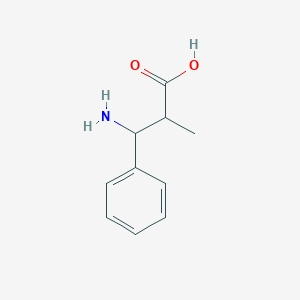
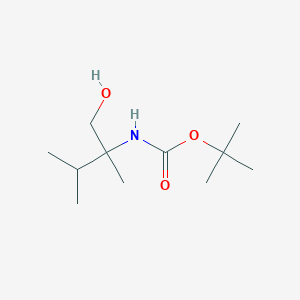
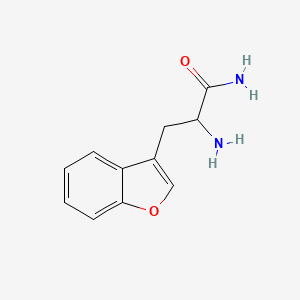
![5-[Bis(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13175323.png)
